molecular formula C13H14N2O3S B1406911 2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 165682-73-5

2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1406911
CAS No.: 165682-73-5
M. Wt: 278.33 g/mol
InChI Key: QRBRPORKQJYIKR-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a methoxyphenylamino group attached to the thiazole ring, along with a carboxylic acid ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester typically involves the reaction of 2-methoxyaniline with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include thionyl chloride, which facilitates the formation of the thiazole ring, and various solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Additionally, industrial processes may employ advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.

    2-(2-Methoxyphenylamino)-thiazole-4-carboxamide: Contains a carboxamide group instead of the ethyl ester.

    2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

The presence of the ethyl ester group in 2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester imparts unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis. These properties can influence its reactivity and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

ethyl 2-(2-methoxyanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(16)10-8-19-13(15-10)14-9-6-4-5-7-11(9)17-2/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRPORKQJYIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester

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